Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-
Overview
Description
Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C14H11ClO3S. It is characterized by the presence of two 4-chlorophenyl groups attached to a sulfonyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 4-chlorobenzene with ethanone in the presence of a sulfonylating agent. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and a solvent like dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using advanced reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability .
Types of Reactions:
Oxidation: Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- involves its interaction with molecular targets through its sulfonyl and chlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone: Similar in structure but lacks the sulfonyl group.
4-Chlorobenzophenone: Contains a benzophenone moiety instead of ethanone.
Bis(4-chlorophenyl)sulfone: Contains two 4-chlorophenyl groups attached to a sulfone group
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-11-3-1-10(2-4-11)14(17)9-20(18,19)13-7-5-12(16)6-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYDKMOKHRLFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363027 | |
Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112393-45-0 | |
Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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